molecular formula C9H14Br2O4 B1582285 Dimethyl 2,6-dibromoheptanedioate CAS No. 868-73-5

Dimethyl 2,6-dibromoheptanedioate

Cat. No.: B1582285
CAS No.: 868-73-5
M. Wt: 346.01 g/mol
InChI Key: AWWJYEJSCIDADZ-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dibromoheptanedioate is a chemical compound with the linear formula CH2[CH2CH(Br)CO2CH3]2 . It acts as a bifunctional initiator in various polymerization reactions . Its electrochemical cyclization affords high yields of three- to six-membered dimethyl 1,2-cycloalkanedicarboxylates .


Molecular Structure Analysis

The molecular formula of this compound is C9H14Br2O4 . It has a molecular weight of 346.01 g/mol .


Chemical Reactions Analysis

This compound is known to act as a bifunctional initiator in various polymerization reactions . Its electrochemical cyclization affords high yields of three- to six-membered dimethyl 1,2-cycloalkanedicarboxylates .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.59 g/mL at 25 °C . The boiling point is 130-140 °C at 0.01 mmHg . The refractive index is 1.501 (lit.) .

Scientific Research Applications

Synthesis of Novel Compounds

Dimethyl 2,6-dibromoheptanedioate is utilized in the synthesis of new chemical compounds. For example, Kubyshkin, Mikhailiuk, and Komarov (2007) have used it in the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid, through a six-step process (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Polymerization Studies

In the field of polymer chemistry, this chemical has been used to understand polymerization processes. For instance, Casorati, Martina, and Guaita (1977) studied the copolymerization of dimethyl 2,6-dimethyleneheptanedioate with methyl methacrylate to investigate the polymerization behavior and the resulting polymer structures (Casorati, Martina, & Guaita, 1977).

Development of Chiral Auxiliaries

Sugimura, Yoshikawa, Yoneda, and Tai (1990) have focused on creating optically pure compounds such as 2,6-dimethyl-3,5-heptanediol, which can serve as chiral auxiliaries in organic synthesis. This involves a process of enantiodifferentiating hydrogenation and preferential recrystallization (Sugimura, Yoshikawa, Yoneda, & Tai, 1990).

Analysis in Biological Materials

Vessman, Hammar, Lindeke, Strömberg, Levier, Robinson, Spielvogel, and Hanneman (1978) have applied this compound in the analysis of biological materials, particularly in studying its biotransformation and the formation of metabolites in biological systems (Vessman et al., 1978).

Thermochemical Studies

Roux, Dávalos, Jiménez, Notario, Castaño, Chickos, Hanshaw, Zhao, Rath, Liebman, Farivar, and Bashir-Hashemi (2005) explored the thermochemistry of this compound derivatives, investigating structural and thermochemical properties, which is crucial for understanding molecular stability and reactions (Roux et al., 2005).

Degradation by Hydroxyl Radicals

Boonrattanakij, Lu, and Anotai (2009) researched the degradation of similar compounds by hydroxyl radicals, contributing to our understanding of environmental degradation processes of chemical pollutants (Boonrattanakij, Lu, & Anotai, 2009).

Safety and Hazards

According to the safety data sheet, Dimethyl 2,6-dibromoheptanedioate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product .

Properties

IUPAC Name

dimethyl 2,6-dibromoheptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14Br2O4/c1-14-8(12)6(10)4-3-5-7(11)9(13)15-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWJYEJSCIDADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCC(C(=O)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00315065
Record name Dimethyl 2,6-dibromoheptanedioate
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Molecular Weight

346.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868-73-5
Record name 1,7-Dimethyl 2,6-dibromoheptanedioate
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Record name 868-73-5
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Record name Dimethyl 2,6-dibromoheptanedioate
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Record name Dimethyl 2,6-dibromoheptanedioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Dimethyl 2,6-dibromoheptanedioate in the synthesis of block copolymers?

A1: this compound functions as a difunctional initiator in Atom Transfer Radical Polymerization (ATRP) []. Its structure, featuring two bromine atoms, allows for the initiation of polymerization from both ends of the molecule. This characteristic is crucial for synthesizing triblock and pentablock copolymers, as it enables the growth of polymer chains in two directions. The resulting polymers with controlled architectures find applications in various fields due to their unique properties determined by the different blocks' composition and arrangement.

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